molecular formula C21H17FO2 B14025244 2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde

2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14025244
M. Wt: 320.4 g/mol
InChI Key: UZTXVGMUEVMZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a carbaldehyde group on the biphenyl scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.

    Formylation: The carbaldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid

    Reduction: 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved can vary, but typically include key proteins and enzymes relevant to the biological process being studied.

Comparison with Similar Compounds

Similar Compounds

    2’-(Benzyloxy)-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluoro substituent.

    2’-(Benzyloxy)-5’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group.

    2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-methanol: The aldehyde group is reduced to a primary alcohol.

Uniqueness

2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its benzyloxy, fluoro, and carbaldehyde groups on the biphenyl scaffold

Properties

Molecular Formula

C21H17FO2

Molecular Weight

320.4 g/mol

IUPAC Name

4-(5-fluoro-2-phenylmethoxyphenyl)-2-methylbenzaldehyde

InChI

InChI=1S/C21H17FO2/c1-15-11-17(7-8-18(15)13-23)20-12-19(22)9-10-21(20)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3

InChI Key

UZTXVGMUEVMZLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)OCC3=CC=CC=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.